

MEG hemisulfate CAS number and molecular weight

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Compound of Interest

Compound Name: MEG hemisulfate

Cat. No.: B1663031

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An In-depth Technical Guide to MEG Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoethylguanidine (MEG) hemisulfate is a small molecule compound with significant potential in experimental therapeutics, primarily owing to its dual-action mechanism as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **MEG hemisulfate**, intended to support further research and development.

Chemical and Physical Properties

MEG hemisulfate is the hemisulfate salt of mercaptoethylguanidine. The compound's key identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	3979-00-8	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₉ N ₃ S · ½ H ₂ SO ₄	[1] [4]
Molecular Weight	168.23 g/mol	[1]
Synonyms	MEG sulfate, Mercaptoethylguanidine hemisulfate salt	[1] [2] [3]
Appearance	Solid	
Storage	2-8 °C, desiccated	[1]

Mechanism of Action

MEG hemisulfate exhibits a dual mechanism of action that contributes to its protective effects in various pathological models. It acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, the expression of iNOS is upregulated, leading to a high-output production of nitric oxide (NO). While NO has important physiological roles, its overproduction can be cytotoxic. **MEG hemisulfate** selectively inhibits iNOS, thereby reducing the excessive production of NO in inflammatory settings. The selectivity of MEG for iNOS over other NOS isoforms is a key characteristic.

NOS Isoform	EC ₅₀ (μM)
iNOS (inducible)	11.5
nNOS (neuronal)	60
eNOS (endothelial)	110

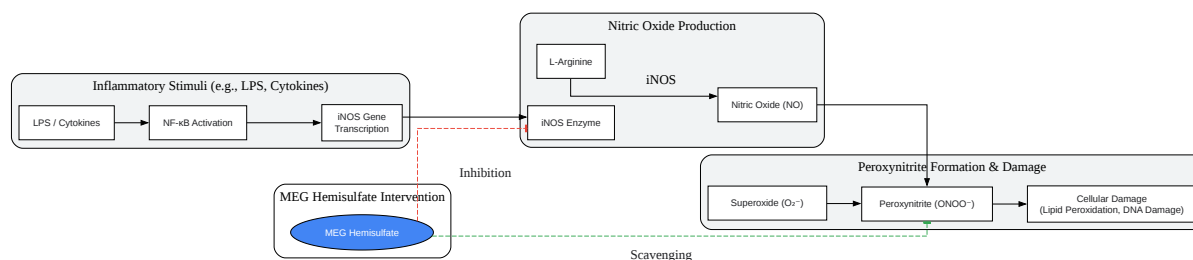
Data from in vitro studies using tissue homogenates.

Peroxynitrite Scavenging

Peroxynitrite (ONOO^-) is a potent and short-lived oxidant and nitrating agent formed from the rapid reaction between nitric oxide (NO) and superoxide (O_2^-). It is a key mediator of cellular damage in various inflammatory and ischemic conditions. **MEG hemisulfate** has been demonstrated to be an effective scavenger of peroxynitrite, thereby mitigating its cytotoxic effects. This scavenging activity is independent of its iNOS inhibitory action and provides an additional layer of protection against nitrosative stress.

Signaling Pathways

The therapeutic potential of **MEG hemisulfate** can be understood through its modulation of key signaling pathways involved in inflammation and cellular damage.



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MEG Hemisulfate's dual mechanism of action.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize the activity of **MEG hemisulfate**.

In Vitro Assessment of NOS Inhibition

Objective: To determine the inhibitory potency of **MEG hemisulfate** on different NOS isoforms.

Methodology:

- Enzyme Source: Homogenates of tissues expressing specific NOS isoforms are used. For example, lungs from lipopolysaccharide (LPS)-treated rats for iNOS, bovine aortic endothelial cells for eNOS, and rat brain for nNOS.
- Assay: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is measured.
- Procedure:
 - Tissue homogenates are incubated with L-[¹⁴C]arginine and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).
 - Various concentrations of **MEG hemisulfate** are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at 37°C and then stopped.
 - The radiolabeled L-citrulline is separated from L-arginine using cation exchange chromatography.
 - The radioactivity of the L-citrulline is quantified by liquid scintillation counting.
- Data Analysis: The concentration of **MEG hemisulfate** that produces 50% inhibition of enzyme activity (EC₅₀) is calculated.

Peroxynitrite Scavenging Assay

Objective: To evaluate the direct peroxynitrite scavenging ability of **MEG hemisulfate**.

Methodology:

- Peroxynitrite-Induced Oxidation: The assay measures the inhibition of the oxidation of a substrate by peroxynitrite. Dihydrorhodamine 123 (DHR) is a commonly used substrate, which is oxidized to the fluorescent rhodamine 123.
- Procedure:
 - A solution of DHR in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.
 - **MEG hemisulfate** is added to the DHR solution at various concentrations.
 - A stock solution of peroxynitrite is added to initiate the reaction.
 - The fluorescence of rhodamine 123 is measured using a fluorometer at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.
- Data Analysis: The reduction in fluorescence in the presence of **MEG hemisulfate** compared to the control (without MEG) indicates its scavenging activity.

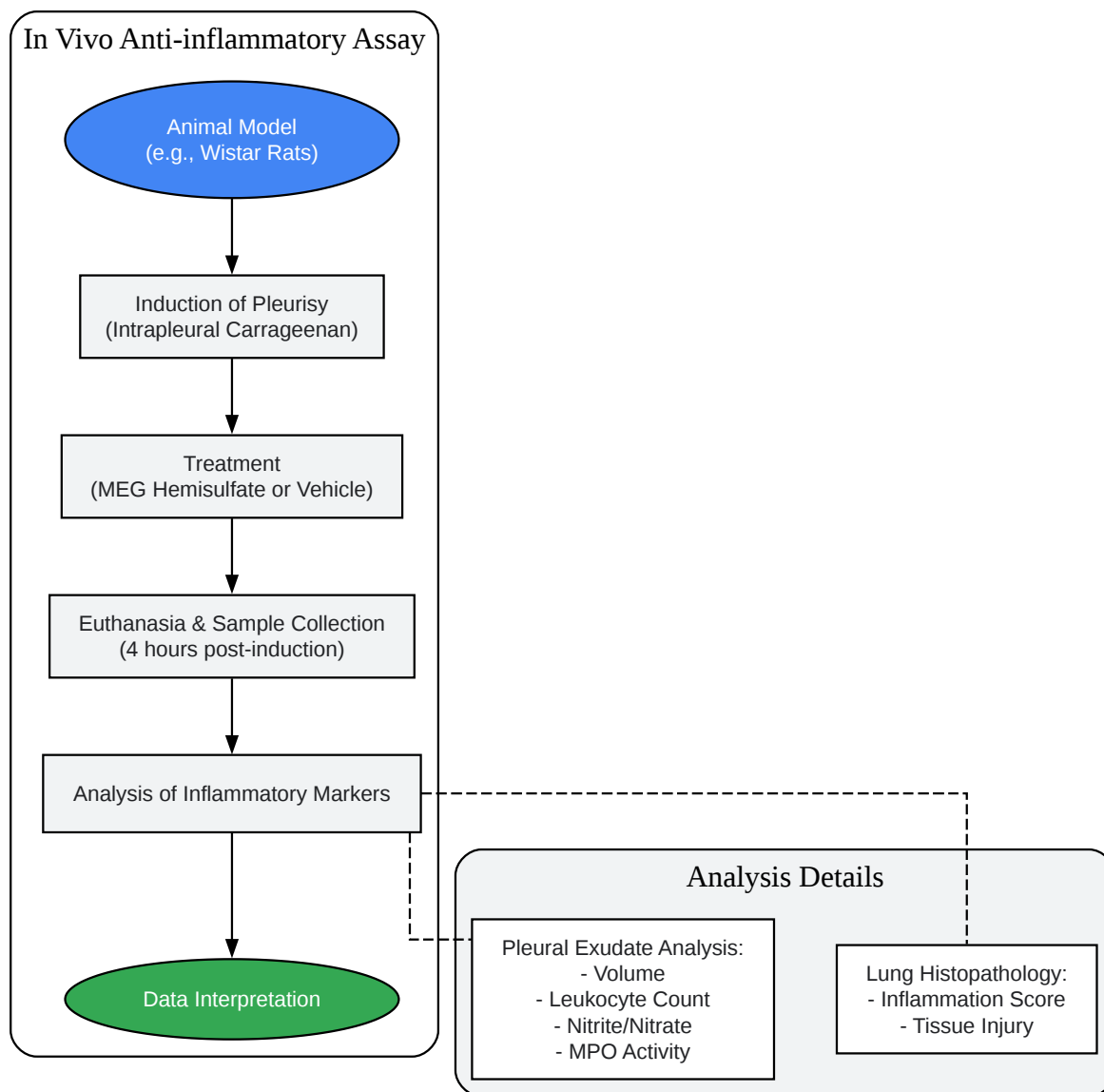
In Vivo Model of Inflammation: Carrageenan-Induced Pleurisy

Objective: To assess the anti-inflammatory effects of **MEG hemisulfate** in an acute inflammatory model.

Methodology:

- Animal Model: Male Wistar rats are typically used.
- Induction of Pleurisy: Inflammation is induced by the intrapleural injection of carrageenan.
- Treatment: **MEG hemisulfate** is administered, often intraperitoneally, at various doses either before or after the carrageenan injection.
- Outcome Measures:
 - Exudate Volume and Leukocyte Count: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized, and the pleural exudate is collected to measure its volume and the total and differential leukocyte counts.

- Biochemical Markers: The exudate can be analyzed for markers of inflammation and oxidative stress, such as nitrite/nitrate levels (as an index of NO production), myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β).
- Histopathology: Lung tissue can be collected for histological examination to assess the degree of inflammation and tissue injury.
- Data Analysis: The effects of **MEG hemisulfate** treatment are compared to a vehicle-treated control group.



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Workflow for in vivo anti-inflammatory assessment.

Therapeutic Potential and Future Directions

The dual-action mechanism of **MEG hemisulfate** makes it a compelling candidate for therapeutic intervention in a range of pathologies characterized by inflammation and

oxidative/nitrosative stress. These include, but are not limited to:

- **Inflammatory Diseases:** Such as inflammatory bowel disease and arthritis.
- **Ischemia-Reperfusion Injury:** Occurring in conditions like stroke, myocardial infarction, and organ transplantation.
- **Sepsis and Septic Shock:** Where overproduction of NO and peroxynitrite contributes to vascular dysfunction and organ failure.
- **Neurodegenerative Diseases:** In which oxidative and nitrosative stress are implicated in neuronal damage.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of **MEG hemisulfate** and to evaluate its efficacy and safety in more complex preclinical models of human diseases. Formulation and drug delivery studies will also be crucial for its potential clinical translation.

Conclusion

MEG hemisulfate is a valuable research tool with demonstrated efficacy in mitigating the detrimental effects of iNOS-derived nitric oxide and peroxynitrite. Its well-defined mechanism of action and protective effects in various experimental models provide a solid foundation for its further investigation as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related disorders. This guide has provided a technical overview to facilitate and encourage such research endeavors.

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